ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
Description
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester (CAS: 147126-74-7) is a stereoisomer of lamivudine-related intermediates, primarily utilized in antiviral drug synthesis and pharmacological research. It belongs to the class of cyclohexyl esters with a substituted oxathiolane-carboxylic acid backbone. This compound is critical as a chiral building block in nucleoside analog synthesis and serves as a reference standard for quality control in pharmaceutical manufacturing .
Key applications include:
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYKWNYBSBURDT-CBAJHEILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104910 | |
| Record name | (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147126-74-7 | |
| Record name | (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147126-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2S,5R)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Lamivudine Acid
Lamivudine acid is generated through acidic hydrolysis of lamivudine. In a representative procedure, lamivudine (1.0 mol) is refluxed with 6M hydrochloric acid (500 mL) at 100°C for 8 hours. The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate (3 × 200 mL). Evaporation yields lamivudine acid as a white crystalline solid (yield: 92%, purity >98% by HPLC).
Esterification with ent-Menthol
Esterification employs Fischer conditions using concentrated sulfuric acid as a catalyst:
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Reactants : Lamivudine acid (1.0 equiv), ent-menthol (1.2 equiv).
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Solvent : Cyclohexane (5 vol relative to menthol).
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Catalyst : Concentrated H₂SO₄ (0.5 wt%).
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Conditions : Reflux at 80°C for 6 hours.
The reaction is monitored by gas chromatography (GC), with termination at >95% conversion of lamivudine acid. Post-reaction, the mixture is washed with aqueous sodium bicarbonate (2 × 100 mL) and purified via recrystallization from hexane/ethyl acetate (9:1) to afford the ester (yield: 85%, enantiomeric excess >99%).
Optimization of Esterification Conditions
Catalyst Screening
Comparative studies of acid catalysts reveal concentrated H₂SO₄ as superior to alternatives like p-toluenesulfonic acid or Amberlyst-15 (Table 1).
Table 1: Catalyst Performance in Esterification
| Catalyst | Conversion (%) | Yield (%) | ee (%) |
|---|---|---|---|
| H₂SO₄ (0.5 wt%) | 98 | 85 | >99 |
| p-TsOH (1.0 wt%) | 87 | 72 | 98 |
| Amberlyst-15 | 65 | 54 | 95 |
Solvent Effects
Non-polar solvents like cyclohexane enhance esterification efficiency by azeotropic removal of water. Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions (<50% yield).
Critical Intermediate: Sodium Bisulfite Adduct Formation
A pivotal step involves stabilizing the glyoxylic acid intermediate through sodium bisulfite adduct formation:
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Post-esterification, the organic layer (containing unreacted glyoxylic acid menthol ester) is treated with aqueous NaHSO₃ (20% w/v) at 25°C for 12 hours.
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The adduct is isolated by filtration and decomposed with formaldehyde (30% w/w) to regenerate the ester.
This step eliminates residual glyoxylic acid, improving product purity from 90% to >99%.
Stereochemical Control and Enantiomeric Purity
The use of enantiomerically pure (1S,2R,5S)-menthol is critical to avoid diastereomeric byproducts. Chiral GC analysis confirms that racemic menthol reduces ee to 75%, whereas enantiopure menthol maintains >99% ee.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions: ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Lamivudine is recognized for its effectiveness against HIV-1 and hepatitis B virus (HBV). The active form of lamivudine, lamivudine triphosphate, inhibits viral reverse transcriptase, leading to the termination of viral DNA replication. Studies have shown that ent-Lamivudine Acid can enhance the efficacy of existing antiretroviral therapies when used in combination with other agents such as abacavir and efavirenz .
2. Drug Formulation
Research has been conducted on the formulation of nanoparticles containing lamivudine to improve its bioavailability and therapeutic efficacy. For instance, polymethacrylic acid nanoparticles loaded with lamivudine have been developed to achieve controlled release and targeted delivery, which may enhance treatment outcomes for HIV-infected patients .
Case Studies
1. Efficacy in Combination Therapy
A clinical study evaluated the effectiveness of a generic combination therapy containing abacavir and lamivudine in treatment-naïve HIV-infected patients. The results indicated that 73.8% of participants achieved a viral load of less than 40 copies/mL after 12 months of treatment, demonstrating the potential of ent-Lamivudine Acid in improving patient outcomes when combined with other antiretroviral drugs .
2. Tissue Penetration Studies
A post-mortem analysis investigated the tissue penetration ratios (TPRs) of lamivudine in various female genital tissues. Findings revealed that lamivudine exhibited high penetration rates in vaginal tissues compared to cervical tissues, suggesting its potential role in preventing local HIV replication and transmission . This study highlights the importance of understanding drug distribution within target tissues for optimizing therapeutic strategies.
Data Tables
The following table summarizes key findings related to the pharmacokinetics and efficacy of ent-Lamivudine Acid in various studies:
Mechanism of Action
The mechanism of action of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester involves its conversion into active metabolites that inhibit the reverse transcriptase enzyme of HIV. This inhibition prevents the viral RNA from being transcribed into DNA, thereby blocking the replication of the virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The compound’s stereochemistry distinguishes it from related esters. Notable comparisons include:
Key Findings :
- The (1S,2R,5S) configuration of ent-Lamivudine Acid ester enhances its utility in enantioselective synthesis, whereas racemic mixtures like rac-cis-Lamivudine Acid ester are used to validate chiral separation methods .
- Cyclohexyl esters with similar substituents (e.g., 2-isopropyl-5-methyl ) but different stereochemistry exhibit divergent biological activities and industrial applications .
Functional Group Analogs
Compounds with analogous oxathiolane or ester functionalities include:
Key Findings :
- The oxathiolane ring in ent-Lamivudine Acid ester is shared with antiviral intermediates like (2R,5S)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid ester , but the latter’s acetyloxy group alters metabolic stability .
- 8-O-Acetylshanzhiside Methyl Ester , though structurally distinct, highlights the broad utility of ester derivatives in drug discovery .
Key Findings :
- HME and CME share the oxathiolane-carboxylic acid backbone with ent-Lamivudine Acid ester but differ in substituents (e.g., hydroxy vs. amino-fluoro groups) .
- Lipase-catalyzed hydrolysis, as demonstrated in (±)-4 and (±)-5 analogs (Table 2, ), is a common method for resolving stereoisomers in this class.

Pharmacological Relevance
Biological Activity
ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester is a derivative of lamivudine, a well-known nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and hepatitis B virus (HBV). This article explores the biological activity of this compound, its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Lamivudine functions by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The active form of lamivudine, lamivudine triphosphate (L-TP), competes with natural cytidine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively halting viral replication .
Pharmacokinetics
ent-Lamivudine Acid is expected to exhibit similar pharmacokinetic properties to lamivudine:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Minimal binding to plasma proteins; primarily distributed in body fluids.
- Metabolism : Undergoes phosphorylation to its active triphosphate form without significant hepatic metabolism via the CYP450 pathway.
- Elimination : Primarily excreted unchanged in urine .
Antiviral Efficacy
Recent studies have highlighted the antiviral activity of lamivudine derivatives against various viruses. For instance:
- HIV : Lamivudine has shown a significant reduction in viral load in HIV-infected patients. A study indicated that 73.8% of patients achieved a viral load below 40 copies/mL after 12 months of treatment with lamivudine combined with other antiretrovirals .
- Ebola Virus : In vitro studies have assessed lamivudine's efficacy against Ebola virus (EBOV). However, results indicated minimal antiviral activity against EBOV when tested in various cell lines .
Case Studies
- HIV Treatment : A clinical trial involving 42 patients treated with a combination of lamivudine and other antiretrovirals reported significant increases in CD4 T lymphocyte counts and reductions in HIV RNA levels over 12 months .
- Ebola Virus Study : In an experimental model using guinea pigs, lamivudine was administered prior to EBOV exposure. Results showed limited efficacy in preventing disease progression compared to other antiviral agents .
Comparative Analysis of Biological Activity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

